nickel oxalate synthesis from nickel sulfate and oxalic acid
nickel oxalate synthesis from nickel sulfate and oxalic acid
An In-depth Technical Guide to the Synthesis of Nickel Oxalate (B1200264) from Nickel Sulfate (B86663) and Oxalic Acid
Introduction
Nickel oxalate, with the chemical formula NiC₂O₄, is an inorganic compound that typically exists as a dihydrate, NiC₂O₄·2H₂O.[1] It presents as a light green crystalline solid and is characterized by its low solubility in water.[1][2] This compound is of significant interest in materials science and chemistry, primarily serving as a crucial precursor for the synthesis of high-purity nickel oxide (NiO) or metallic nickel powders and nanostructures.[1] The thermal decomposition of nickel oxalate is a clean process, yielding fine NiO particles valuable for applications in catalysis, battery manufacturing, and ceramics.[1][3]
The synthesis of nickel oxalate is most commonly achieved through a straightforward and controllable precipitation reaction in an aqueous solution.[1] This guide provides a comprehensive overview of the synthesis of nickel oxalate from nickel sulfate and oxalic acid, detailing experimental protocols, critical parameters, and characterization data for researchers and professionals in drug development and materials science.
Synthesis Reaction and Mechanism
The synthesis is based on a precipitation reaction where aqueous solutions of nickel sulfate and oxalic acid are mixed. The low solubility of nickel oxalate in water drives the reaction, leading to its precipitation as a solid. The dihydrate form is the most stable under ambient conditions.[1]
The balanced chemical equation for the reaction is:
NiSO₄(aq) + H₂C₂O₄(aq) + 2H₂O(l) → NiC₂O₄·2H₂O(s) + H₂SO₄(aq)
Experimental Protocols
This section outlines a generalized procedure for the synthesis of nickel oxalate via precipitation, followed by specific examples from cited literature.
General Laboratory Procedure
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Reagent Preparation : Prepare separate aqueous solutions of nickel sulfate (NiSO₄) and oxalic acid (H₂C₂O₄) at desired molar concentrations. For instance, two-molar solutions of each reactant can be prepared using double-distilled water.[4]
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Reaction Setup : Place the nickel sulfate solution in a reaction vessel equipped with a magnetic stirrer.
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Precipitation : While continuously stirring the nickel sulfate solution, slowly add the oxalic acid solution. The rate of addition and stirring speed are critical parameters for controlling particle size and morphology.
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Aging : After the complete addition of oxalic acid, continue stirring the mixture for a specified period (e.g., 30 minutes to 24 hours) to allow the precipitate to age.[4][5][6] This step promotes crystal growth and improves the filterability of the product.
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Filtration and Washing : Separate the light green nickel oxalate precipitate from the solution via vacuum filtration.[4][7] Wash the collected solid multiple times with distilled water to remove unreacted reagents and byproducts, such as sulfuric acid. Washing with acetone (B3395972) can also be performed to aid in drying.[7]
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Drying : Dry the purified precipitate in an oven at a controlled temperature (e.g., 80°C for 24 hours) to remove residual water and obtain the final nickel oxalate dihydrate product.[3]
Workflow for Nickel Oxalate Synthesis
Caption: General experimental workflow for nickel oxalate synthesis.
Data Presentation
Quantitative data from various studies are summarized below to provide a comparative overview of the synthesis parameters and product characteristics.
Table 1: Summary of Experimental Synthesis Parameters
| Precursor(s) | Reactant Concentration | Temperature | pH | Stirring Speed | Duration | Reference |
| NiSO₄, H₂C₂O₄ | 2 M (each) | Ambient | Not Specified | 1200-1500 rpm | 30 min | [4] |
| NiCl₂, H₂C₂O₄ | 1:1 molar ratio | Room Temp (~25°C) | Not Specified | Not Specified | 24 hours | [5] |
| Leached Ni solution, H₂C₂O₄ | Not Specified | Ambient | 1 | Not Specified | 24 hours | [6] |
| Leached Ni solution, H₂C₂O₄ | Not Specified | 90°C | 1.5 | Not Specified | Not Specified | [8] |
| NiCl₂, H₂C₂O₄ | Ni: 120-180 g/L | 60-70°C | 8.0-9.0 | Stirring | Until Ni ≤0.5g/L | [9] |
| Mixed metal solution, H₂C₂O₄ | Not Specified | 50°C | Not Specified | 250 rpm | 60 min | [10] |
Note on pH: The pH of the reaction medium is a critical factor influencing the precipitation efficiency and purity of the product. Studies show that nickel oxalate has low solubility at a pH between 1 and 2.5.[6][8][11] However, overall extraction efficiency can continue to increase up to pH 5.[12] For specific morphologies like dendrites from a chloride precursor, a much higher pH (8.0-9.0) using ammonia (B1221849) is required.[9]
Table 2: Characterization Data of Synthesized Nickel Oxalate
| Property | Value / Observation | Analytical Method | Reference |
| Appearance | Light green precipitate/powder | Visual | [1][4] |
| Yield | ~30-35% | Gravimetric | [4] |
| Purity | 96.06% Ni | Not Specified | [6] |
| Morphology | Dendritic crystals | SEM | [9] |
| Flower-like morphology | SEM | [5][13] | |
| Agglomerated particles | SEM | [6] | |
| Crystal Structure | NiC₂O₄·2H₂O | XRD | [3] |
Thermal Decomposition
One of the primary applications of nickel oxalate is its use as a precursor for nickel oxide (NiO) via thermal decomposition (calcination).[1] The process involves two main stages: dehydration followed by the decomposition of the anhydrous oxalate.
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Dehydration : The two water molecules are removed. This process can occur in steps, with lattice water being removed at lower temperatures (up to 150°C) and coordinated water at higher temperatures (up to ~260°C).[7]
-
Decomposition : The anhydrous nickel oxalate decomposes into nickel oxide (in air or oxygen) or metallic nickel (in an inert or reducing atmosphere).[1][14] In air, the decomposition typically occurs in the temperature range of 290-370°C, releasing carbon dioxide and carbon monoxide.[7][14]
The overall decomposition reaction in air is: NiC₂O₄·2H₂O(s) + ½O₂(g) → NiO(s) + 2CO₂(g) + 2H₂O(g)
In an inert atmosphere, the reaction is: NiC₂O₄(s) → Ni(s) + 2CO₂(g)[3]
Thermal Decomposition Pathway
Caption: Thermal decomposition pathways of nickel oxalate dihydrate.
Table 3: Key Thermal Decomposition Temperatures
| Process | Temperature Range (°C) | Atmosphere | Final Product | Reference |
| Dehydration | up to ~260°C | Air | Anhydrous NiC₂O₄ | [7] |
| Decomposition | ~300 - 370°C | Vacuum | Metallic Ni + Surface NiO | [14] |
| Decomposition | 290 - 320°C | Air | NiO₁₊ₓ (non-stoichiometric) | [7] |
| Decomposition | >400°C | Vacuum | Metallic Ni | [14] |
Conclusion
The synthesis of nickel oxalate from nickel sulfate and oxalic acid is a robust and highly adaptable precipitation method. Key experimental variables such as pH, temperature, reactant concentration, and reaction time significantly influence the yield, purity, and morphology of the final product. The synthesized nickel oxalate serves as an excellent precursor for producing nanostructured nickel oxide or metallic nickel through controlled thermal decomposition. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and scientists to reliably produce and utilize nickel oxalate for various advanced applications.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. materialsciencejournal.org [materialsciencejournal.org]
- 5. Morphological Control and Surface Modification Characteristics of Nickel Oxalate Synthesized via Oxalic Acid Precipitation [powdermat.org]
- 6. Utilization of Spent Catalyst Ni/γ-Al2O3 in Nickel Oxalate Synthesis: Effect of pH - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. CN103951555A - Preparation method of dendrite-shaped nickel oxalate - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. sterc.org [sterc.org]
- 12. bch.ro [bch.ro]
- 13. Morphological Control and Surface Modification Characteristics of Nickel Oxalate Synthesized via Oxalic Acid Precipitation [kci.go.kr]
- 14. pubs.acs.org [pubs.acs.org]
